Benzamide, N-(9,10-dihydro-5,8-bis((4-methylphenyl)amino)-9,10-dioxo-1-anthracenyl)-4-nitro-
Description
The compound Benzamide, N-(9,10-dihydro-5,8-bis((4-methylphenyl)amino)-9,10-dioxo-1-anthracenyl)-4-nitro- (hereafter referred to as the "target compound") is an anthraquinone derivative featuring a benzamide group at position 1, a nitro substituent at position 4, and bis(4-methylphenyl)amino groups at positions 5 and 7.
Properties
CAS No. |
39923-22-3 |
|---|---|
Molecular Formula |
C35H26N4O5 |
Molecular Weight |
582.6 g/mol |
IUPAC Name |
N-[5,8-bis(4-methylanilino)-9,10-dioxoanthracen-1-yl]-4-nitrobenzamide |
InChI |
InChI=1S/C35H26N4O5/c1-20-6-12-23(13-7-20)36-28-18-19-29(37-24-14-8-21(2)9-15-24)32-31(28)33(40)26-4-3-5-27(30(26)34(32)41)38-35(42)22-10-16-25(17-11-22)39(43)44/h3-19,36-37H,1-2H3,(H,38,42) |
InChI Key |
TWDBXXGBCZTVQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)NC4=CC=C(C=C4)C)C(=O)C5=C(C3=O)C=CC=C5NC(=O)C6=CC=C(C=C6)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(9,10-dihydro-5,8-bis((4-methylphenyl)amino)-9,10-dioxo-1-anthracenyl)-4-nitro- typically involves multi-step organic reactions. The process may start with the preparation of the anthracene derivative, followed by the introduction of the amino groups through nucleophilic substitution reactions. The nitro group can be introduced via nitration reactions using concentrated nitric acid and sulfuric acid. The final step involves the formation of the benzamide structure through amidation reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, potentially altering the compound’s properties.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound’s potential interactions with biomolecules can be studied to understand its effects on cellular processes. It may serve as a probe or inhibitor in biochemical assays.
Medicine
The compound’s structural features suggest potential pharmacological activities. It could be investigated for its therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial effects.
Industry
In industrial applications, the compound may be used in the development of advanced materials, dyes, or as a precursor for other chemical products.
Mechanism of Action
The mechanism of action of Benzamide, N-(9,10-dihydro-5,8-bis((4-methylphenyl)amino)-9,10-dioxo-1-anthracenyl)-4-nitro- would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or nucleic acids. The compound’s functional groups may enable it to bind to active sites or interfere with biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Electronic Properties
- Nitro Group (Position 4): The electron-withdrawing nitro group in the target compound contrasts with electron-donating groups (e.g., methoxy or methyl) seen in analogs like N-(9,10-dioxoanthracen-1-yl)-4-methoxybenzamide (CAS 75507-53-8) .
- The 4-methylphenyl groups may reduce solubility but enhance lipophilicity, affecting bioavailability.
Data Table: Structural and Functional Comparison
Biological Activity
Benzamide derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The compound Benzamide, N-(9,10-dihydro-5,8-bis((4-methylphenyl)amino)-9,10-dioxo-1-anthracenyl)-4-nitro- (CAS Number: 128-80-3) is a complex organic molecule that incorporates anthracene and nitro groups, potentially endowing it with unique pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 418.49 g/mol. Its structure features:
- An anthracene backbone which is known for its photophysical properties.
- Two 4-methylphenyl amino groups that may enhance lipophilicity and biological activity.
- A nitro group that could contribute to its reactivity and biological interactions.
Anticancer Activity
Several studies have evaluated the anticancer potential of benzamide derivatives. For instance, compounds similar to the target compound have shown cytotoxic effects against various cancer cell lines. In particular:
- Inhibition of DNA Methyltransferases : Some benzamide derivatives have been identified as potent inhibitors of DNA methyltransferases (DNMTs), which are crucial for cancer cell proliferation and survival. For example, SGI-1027, a related compound, demonstrated significant activity against human DNMT3A with an EC50 value of 0.9 µM .
| Compound | Target Enzyme | EC50 (µM) | Efficacy (%) |
|---|---|---|---|
| SGI-1027 | DNMT3A | 0.9 | 90 |
| SGI-1027 | DNMT1 | 15 | - |
The mechanism by which benzamide derivatives exert their biological effects often involves:
- Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in cellular processes such as methylation and kinase activity.
- Induction of Apoptosis : Some studies indicate that these compounds can trigger programmed cell death in cancer cells through various signaling pathways.
Study on Cytotoxicity
A study investigated the cytotoxic effects of various benzamide derivatives on leukemia KG-1 cells. The results indicated that certain derivatives exhibited micromolar range cytotoxicity comparable to established chemotherapeutics .
Protective Agents Against Xenotoxic Agents
Research has also highlighted the protective role of benzamide derivatives against xenotoxic agents in human cells. These compounds were found to mitigate cellular damage induced by external toxic substances, suggesting potential applications in drug development for protective therapies .
Summary of Findings
The biological activities of Benzamide, N-(9,10-dihydro-5,8-bis((4-methylphenyl)amino)-9,10-dioxo-1-anthracenyl)-4-nitro- suggest its potential as an anticancer agent due to its ability to inhibit critical biological pathways involved in tumor growth and survival. Further research is warranted to explore its full therapeutic potential and elucidate the underlying mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
